[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride
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Overview
Description
[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C14H16N2O2·HCl. It is commonly used in biochemical research, particularly in the field of proteomics. The compound is known for its unique structure, which includes a pyridine ring substituted with an ethoxyphenoxy group and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: The reaction begins with the ethylation of phenol to form 4-ethoxyphenol.
Coupling with Pyridine: The 4-ethoxyphenol is then coupled with a pyridine derivative under basic conditions to form 2-(4-ethoxyphenoxy)pyridine.
Introduction of the Methanamine Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the methanamine group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced pyridine derivatives, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Proteomics Research: The compound is used in the study of protein interactions and functions.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It can be used in the formulation of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In proteomics research, it can interact with proteins, altering their structure and function, which provides valuable information about protein-protein interactions and cellular processes.
Comparison with Similar Compounds
[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.
[2-(4-Propoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride: Similar structure with a propoxy group instead of an ethoxy group.
[2-(4-Butoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride: Similar structure with a butoxy group instead of an ethoxy group.
Uniqueness: The uniqueness of [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride lies in its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its methoxy, propoxy, and butoxy analogs.
Properties
IUPAC Name |
[2-(4-ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-17-12-3-5-13(6-4-12)18-14-9-11(10-15)7-8-16-14;/h3-9H,2,10,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFMARGZPBLEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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